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Cat. No.: B117158 Get Quote

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Methoxy-2-
naphthaldehyde

Introduction
6-Methoxy-2-naphthaldehyde is an aromatic organic compound featuring a naphthalene core

substituted with a methoxy group at the 6-position and an aldehyde group at the 2-position. Its

chemical formula is C₁₂H₁₀O₂ and it has a molecular weight of 186.21 g/mol [1]. This

compound serves as a crucial intermediate in the synthesis of various chemical entities,

including pharmaceuticals and fluorescent dyes[2][3]. Notably, it is a key precursor in the

production of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID)[3].

This technical guide provides a comprehensive analysis of the molecular structure and

conformational properties of 6-Methoxy-2-naphthaldehyde. It is intended for researchers,

scientists, and professionals in the field of drug development who require a detailed

understanding of this molecule's physicochemical characteristics. The guide synthesizes data

from X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and

computational studies, presenting quantitative data in structured tables and outlining key

experimental protocols.

Molecular Structure
The definitive molecular structure of 6-Methoxy-2-naphthaldehyde in the solid state has been

elucidated by single-crystal X-ray diffraction. The analysis reveals a largely planar naphthalene
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ring system with specific orientations for the methoxy and aldehyde functional groups.

Crystallographic Data
The compound crystallizes in the orthorhombic space group Pcab.[4] The crystal structure is

stabilized by intermolecular hydrogen bonds of the C-H···O type[4]. Detailed crystallographic

parameters are summarized in the table below.

Parameter Value Reference

Crystal System Orthorhombic [4]

Space Group Pcab [4]

a (Å) 7.4720(8) [4]

b (Å) 15.6800(11) [4]

c (Å) 16.4010(15) [4]

Z (molecules/unit cell) 8 [4]

CCDC Number 281918 [1]

Conformational Analysis
The conformation of 6-Methoxy-2-naphthaldehyde is defined by the spatial arrangement of its

methoxy and aldehyde substituents relative to the naphthalene scaffold. In the solid state, the

naphthalene ring system is nearly planar, with a dihedral angle of 2.12(9)° between the two

fused rings[4].

The substituents exhibit slight deviations from this plane. The methoxy group's C-O bond and

the aldehyde group's C=O bond are twisted with respect to the ring, a conformation influenced

by a balance of electronic effects (conjugation) and steric hindrance[4][5]. The torsion angles

involving the methoxy group (C7-C6-O1-C12) and the aldehyde group (C3-C2-C11-O2) are –

2.9(3)° and –4.8(4)°, respectively, indicating that both groups are slightly out of the naphthalene

plane[4].
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Caption: Logical relationship of factors influencing molecular conformation.

Spectroscopic Characterization
Spectroscopic methods, particularly NMR, are essential for confirming the structure of 6-
Methoxy-2-naphthaldehyde in solution.

¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and

methoxy protons.

Proton Chemical Shift (ppm) Solvent Reference

Aldehyde (-CHO) ~10.1 CDCl₃ [6]

Aromatic (Naphthyl) 7.2 - 8.2 CDCl₃ [6]

Methoxy (-OCH₃) ~3.9 CDCl₃ [6]

¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the presence of twelve distinct carbon environments,

including the carbonyl carbon of the aldehyde group.
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Carbon Chemical Shift (ppm) Solvent Reference

Aldehyde (C=O) ~192.1 CDCl₃ [7][8]

Aromatic (C-O) ~160.0 CDCl₃ [7][8]

Aromatic (C-H, C-C) 105.8 - 137.5 CDCl₃ [7][8]

Methoxy (-OCH₃) ~55.5 CDCl₃ [7][8]

Experimental Protocols
The structural and conformational data presented in this guide are derived from specific

experimental procedures. The following sections detail the methodologies for the synthesis and

structural analysis of 6-Methoxy-2-naphthaldehyde.

Synthesis Protocol (via Lithiation)
One common laboratory-scale synthesis involves the formylation of 2-bromo-6-

methoxynaphthalene.[9]

Reaction Setup: Dissolve 2-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous

tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.0

eq, typically 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture

at -78 °C for 45 minutes.

Formylation: Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture. Allow the

solution to stir for an additional 15 minutes at -78 °C.

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl

acetate (3x).

Work-up: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), and

concentrate under reduced pressure.
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Purification: Purify the resulting crude residue by silica gel column chromatography (e.g.,

using an ether:hexanes mobile phase) to yield 6-Methoxy-2-naphthaldehyde as an off-

white solid[9].
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Caption: Workflow for the synthesis of 6-Methoxy-2-naphthaldehyde.
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Single-Crystal X-ray Diffraction Protocol
The determination of the molecular structure relies on a standardized crystallographic

workflow[10].

Crystal Growth: Grow single crystals of 6-Methoxy-2-naphthaldehyde suitable for

diffraction. This is typically achieved by slow evaporation of a saturated solution in an

appropriate solvent system.

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is

directed at the crystal, which diffracts the X-rays, producing a pattern of reflections. The

intensities and positions of these reflections are recorded as the crystal is rotated.

Data Processing: Integrate the raw reflection data and apply corrections for experimental

factors (e.g., Lorentz and polarization effects) to obtain a final set of structure factors.

Structure Solution: Determine the initial phases of the structure factors using direct methods

or Patterson methods to generate an initial electron density map.

Model Building: Fit a molecular model (the positions of the atoms) to the electron density

map.

Structure Refinement: Iteratively refine the atomic positions, and their thermal displacement

parameters against the experimental diffraction data until the calculated and observed

diffraction patterns show the best possible agreement.

Validation: The final refined structure is validated for geometric sensibility and agreement

with the experimental data.
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Caption: General workflow for single-crystal X-ray crystallography.

Conclusion
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The molecular structure and conformation of 6-Methoxy-2-naphthaldehyde have been well-

characterized through X-ray crystallography and NMR spectroscopy. The molecule possesses

a rigid, nearly planar naphthalene framework. The aldehyde and methoxy substituents lie

slightly out of the ring plane, a conformation governed by the interplay of steric and electronic

effects. The detailed structural and spectroscopic data provided herein serve as a valuable

resource for scientists engaged in fields such as medicinal chemistry, materials science, and

synthetic organic chemistry, enabling a deeper understanding of this compound's reactivity and

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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